1-Benzoyl-N-[(furan-2-YL)methyl]-3-(pyridin-3-YL)-1H-1,2,4-triazol-5-amine
Description
1-Benzoyl-N-[(furan-2-YL)methyl]-3-(pyridin-3-YL)-1H-1,2,4-triazol-5-amine is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
IUPAC Name |
[5-(furan-2-ylmethylamino)-3-pyridin-3-yl-1,2,4-triazol-1-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c25-18(14-6-2-1-3-7-14)24-19(21-13-16-9-5-11-26-16)22-17(23-24)15-8-4-10-20-12-15/h1-12H,13H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDPNQQGUZZBKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C(=NC(=N2)C3=CN=CC=C3)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzoyl-N-[(furan-2-YL)methyl]-3-(pyridin-3-YL)-1H-1,2,4-triazol-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved by reacting hydrazine with an appropriate nitrile to form the triazole core.
Introduction of the benzoyl group: The triazole intermediate is then reacted with benzoyl chloride in the presence of a base such as triethylamine to introduce the benzoyl group.
Attachment of the furylmethyl group: The benzoyl-triazole intermediate is further reacted with 2-furylmethyl bromide in the presence of a base to attach the furylmethyl group.
Introduction of the pyridinyl group: Finally, the compound is reacted with 3-bromopyridine under suitable conditions to introduce the pyridinyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Benzoyl-N-[(furan-2-YL)methyl]-3-(pyridin-3-YL)-1H-1,2,4-triazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and furylmethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring or the furylmethyl group.
Reduction: Reduced derivatives of the benzoyl or pyridinyl groups.
Substitution: Substituted derivatives at the pyridinyl or furylmethyl positions.
Scientific Research Applications
1-Benzoyl-N-[(furan-2-YL)methyl]-3-(pyridin-3-YL)-1H-1,2,4-triazol-5-amine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and anti-microbial agent.
Biological Research: The compound is used to study enzyme inhibition and receptor binding.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-Benzoyl-N-[(furan-2-YL)methyl]-3-(pyridin-3-YL)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets such as enzymes or receptors. The triazole ring is known to interact with metal ions and enzyme active sites, potentially inhibiting their activity. The benzoyl and pyridinyl groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-benzoyl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine: Lacks the furylmethyl group.
1-benzoyl-N-(2-furylmethyl)-1H-1,2,4-triazol-5-amine: Lacks the pyridinyl group.
1-benzoyl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine: Lacks both the furylmethyl and pyridinyl groups.
Uniqueness
1-Benzoyl-N-[(furan-2-YL)methyl]-3-(pyridin-3-YL)-1H-1,2,4-triazol-5-amine is unique due to the presence of both the furylmethyl and pyridinyl groups, which may confer enhanced biological activity and specificity compared to similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
